Home > Products > Screening Compounds P104833 > Treprostinil palmitil
Treprostinil palmitil - 1706528-83-7

Treprostinil palmitil

Catalog Number: EVT-3460321
CAS Number: 1706528-83-7
Molecular Formula: C39H66O5
Molecular Weight: 614.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Treprostinil palmitil is a synthetic compound derived from treprostinil, a stable analog of prostacyclin, which is primarily used in the treatment of pulmonary arterial hypertension. The palmitil modification enhances its pharmacokinetic properties, allowing for improved delivery and efficacy in therapeutic applications. Treprostinil palmitil functions as a prodrug that converts into treprostinil in the body, thereby exerting its pharmacological effects.

Source

Treprostinil palmitil is synthesized from treprostinil through a chemical modification process that involves the addition of a palmitic acid moiety. This modification is designed to enhance the compound's stability and bioavailability when administered via inhalation or other routes.

Classification

Treprostinil palmitil belongs to the class of vasoactive drugs, specifically prostacyclin analogs. It is classified as a prodrug due to its conversion to the active form, treprostinil, after administration.

Synthesis Analysis

Methods

The synthesis of treprostinil palmitil involves several key steps:

  1. Starting Material: Treprostinil serves as the precursor.
  2. Modification: The carboxylic acid group at the C1 position of treprostinil is reacted with hexadecanol (palmitic alcohol) to form the ester bond. This reaction enhances the lipophilicity of the compound, facilitating better absorption and prolonged action in vivo.
  3. Purification: The product undergoes purification processes such as chromatography to isolate treprostinil palmitil from by-products.

Technical Details

The synthesis typically employs standard organic chemistry techniques including esterification reactions under controlled conditions (temperature, solvent choice) to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

Treprostinil palmitil has a complex molecular structure characterized by:

  • A core structure similar to treprostinil with additional long-chain fatty acid (palmitic acid) attached.
  • The molecular formula can be represented as C26H42O5C_{26}H_{42}O_5.

Data

The structural formula indicates that it contains multiple functional groups including hydroxyl groups and an ester linkage, which contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

Treprostinil palmitil undergoes several chemical reactions:

  1. Hydrolysis: In biological systems, it is hydrolyzed to release treprostinil, which then interacts with prostacyclin receptors.
  2. Metabolism: The metabolic pathway involves enzymatic conversion primarily in the lungs and liver, where esterases cleave the palmitic acid moiety.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and enzymatic activity present in different tissues.

Mechanism of Action

Process

Treprostinil palmitil exerts its effects through:

  1. Activation of Prostacyclin Receptors: Once converted to treprostinil, it binds to specific receptors (IP receptors) on vascular smooth muscle cells.
  2. Vasodilation: This binding leads to increased intracellular cyclic adenosine monophosphate levels, resulting in relaxation of vascular smooth muscle and subsequent vasodilation.
  3. Inhibition of Platelet Aggregation: It also inhibits platelet aggregation, contributing to its therapeutic effects in pulmonary arterial hypertension.

Data

Clinical studies have demonstrated significant reductions in mean pulmonary arterial pressure and improvements in exercise capacity among patients treated with treprostinil palmitil.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Treprostinil palmitil is typically a white to off-white powder.
  • Solubility: It exhibits solubility in organic solvents but limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on formulation but are generally within a defined range that supports inhalation delivery systems.
Applications

Scientific Uses

Treprostinil palmitil is primarily used for:

  • Treatment of Pulmonary Arterial Hypertension: It improves hemodynamics and exercise tolerance in patients suffering from this condition.
  • Research Applications: Studies focus on its pharmacokinetics, efficacy compared to other treatments, and potential use in combination therapies for enhanced patient outcomes.
Prodrug Design & Pharmacological Rationale

Esterification Strategies for Pulmonary Vasodilator Prolongation

Treprostinil palmitil (TP) exemplifies a rational prodrug approach designed to overcome the pharmacokinetic limitations of its active metabolite, treprostinil (TRE). By covalently linking TRE to a 16-carbon palmitoyl chain via esterification, TP transforms a rapidly cleared vasodilator into a lipophilic depot compound. This structural modification drastically alters solubility and partitioning behavior: TP exhibits logP values >10 compared to TRE's hydrophilic profile (logP ~2.8), promoting retention within lung parenchyma post-inhalation [1] [8]. The ester bond acts as a tunable metabolic gate, where enzymatic hydrolysis controls TRE release kinetics. Crucially, the palmitoyl chain length was optimized through comparative screening of alkyl esters (C2-C16). Studies demonstrated that C16 (palmitate) provided the slowest hydrolysis rate in vitro – approximately 10-fold slower than C8 counterparts – enabling sustained release over 24 hours [1]. This prolonged residence time contrasts sharply with inhaled TRE formulations requiring dosing every 2–4 hours due to a half-life of <1 hour [9].

Table 1: Impact of Alkyl Chain Length on Treprostinil Prodrug Hydrolysis

Alkyl Chain LengthRelative Hydrolysis RateLung Retention
C2 (Acetate)100% (Reference)<1 hour
C8 (Octanoate)25%~6 hours
C16 (Palmitate)10%>24 hours

Data derived from preclinical screening assays [1]

Structural Optimization of Treprostinil Analogues

TP's molecular design achieves three critical objectives:

  • Receptor Inertness: Unlike TRE, which activates prostanoid receptors (IP, EP2, DP1), TP exhibits negligible binding affinity (IC50 >10,000 nM) at these targets. This prevents acute vasodilatory effects or receptor desensitization prior to enzymatic activation [1] [5].
  • Controlled Liberation: The palmitoyl ester strategically positions the cleavage site away from TRE's pharmacophore. In silico modeling confirms steric hindrance from the C16 chain impedes non-specific esterases, directing hydrolysis toward pulmonary-specific enzymes like lipoprotein lipase (LPL) [5] [8].
  • Formulation Compatibility: TP's hydrophobicity enables encapsulation in lipid nanoparticles (TPIS) or dissolution in hydrofluoroalkane propellants (TPIA). Optimized formulations like TPIA-W incorporate DSPE-PEG2000 and PEG400 excipients to enhance solubility in metered-dose inhalers while maintaining chemical stability. Transesterification studies confirmed isopropyl alcohol (IPA) as superior to ethanol for minimizing TP degradation (<8% vs. >25% at 40°C/3 months) [7] [8].

Enzymatic Hydrolysis Kinetics in Pulmonary Tissue

TP's activation relies on endogenous lung esterases, with kinetics characterized by:

  • Enzyme Specificity: Lipoprotein lipase (LPL) demonstrates the highest catalytic efficiency for TP hydrolysis in vitro (Vmax = 12.7 nmol/min/mg, Km = 28 µM), outperforming carboxylesterase 1 (CES1; Vmax = 4.3 nmol/min/mg) and non-specific esterases [5]. Immunohistochemical studies localize LPL predominantly to pulmonary endothelial cells and alveolar macrophages – key sites for prodrug activation.
  • Rate-Limited Release: Following inhalation, TP lung concentrations peak rapidly (Tmax <0.5 h in rats) and decline slowly (t1/2α = 6–8 h). Conversely, plasma TRE peaks later (Tmax ~2–4 h) and sustains levels for >12 h, confirming pulmonary-controlled release [1] [9]. Human phase 1 data show mean TRE elimination t1/2 after TPIP dosing was 8.67–11.6 h – markedly longer than inhaled TRE’s 0.49 h [9].
  • Enzyme Saturation Avoidance: At therapeutic doses (≤640 µg), TP hydrolysis remains first-order. Excess LPL catalytic capacity exists even at high TP lung concentrations (≥10x IC50), preventing saturation and ensuring linear kinetics [5].

Table 2: Key Enzymes in Pulmonary Hydrolysis of Treprostinil Palmitil

EnzymeVmax (nmol/min/mg)Km (µM)Primary Cellular Localization
Lipoprotein Lipase12.728Endothelium, Alveolar Macrophages
Carboxylesterase 14.3112Hepatocytes (Minor Lung Expression)
Non-specific Esterase1.8>200Ubiquitous

Kinetic parameters derived from human lung homogenate assays [5]

Properties

CAS Number

1706528-83-7

Product Name

Treprostinil palmitil

IUPAC Name

hexadecyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

Molecular Formula

C39H66O5

Molecular Weight

614.9 g/mol

InChI

InChI=1S/C39H66O5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-26-43-39(42)30-44-38-23-20-21-31-27-35-32(28-36(31)38)29-37(41)34(35)25-24-33(40)22-18-6-4-2/h20-21,23,32-35,37,40-41H,3-19,22,24-30H2,1-2H3/t32-,33-,34+,35-,37+/m0/s1

InChI Key

XOKCXRVJBBLBSX-HDMCCQRMSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1C[C@H]3C[C@H]([C@@H]([C@H]3C2)CC[C@H](CCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.